n-Propylhydrazine hydrochloride

Catalog No.
S8264246
CAS No.
M.F
C3H11ClN2
M. Wt
110.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Propylhydrazine hydrochloride

Product Name

n-Propylhydrazine hydrochloride

IUPAC Name

propylaminoazanium;chloride

Molecular Formula

C3H11ClN2

Molecular Weight

110.58 g/mol

InChI

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H

InChI Key

VWNFFIGQDGOCIA-UHFFFAOYSA-N

SMILES

CCCN[NH3+].[Cl-]

Canonical SMILES

CCCN[NH3+].[Cl-]

n-Propylhydrazine hydrochloride is a chemical compound with the molecular formula C3H11ClN2C_3H_{11}ClN_2 and a molecular weight of approximately 110.59 g/mol. It is classified as a hydrazine derivative, which is characterized by the presence of two nitrogen atoms bonded to each other and to hydrogen atoms. This compound appears as a colorless to pale yellow liquid or solid, depending on its purity and form, and it has applications in various chemical syntheses and biological studies.

The biological activity of n-propylhydrazine hydrochloride has been explored in various contexts:

  • Antitumor Activity: Some studies have indicated that hydrazine derivatives exhibit antitumor properties, potentially through mechanisms involving the inhibition of tumor cell proliferation .
  • Neurotoxicity: Like other hydrazines, n-propylhydrazine hydrochloride can be neurotoxic, leading to concerns regarding its safety in biological applications .

Synthesis of n-propylhydrazine hydrochloride typically involves the reaction of propylamine with hydrazine hydrate in the presence of hydrochloric acid. The general reaction can be represented as follows:

Propylamine+Hydrazine Hydrate+HCln Propylhydrazine Hydrochloride+Water\text{Propylamine}+\text{Hydrazine Hydrate}+\text{HCl}\rightarrow \text{n Propylhydrazine Hydrochloride}+\text{Water}

This method allows for the efficient production of n-propylhydrazine hydrochloride under controlled conditions .

n-Propylhydrazine hydrochloride finds applications in several fields:

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting cancer treatment due to its potential antitumor properties.
  • Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
  • Research: It is used in laboratory settings for biological assays and studies related to hydrazine derivatives.

Studies on n-propylhydrazine hydrochloride's interactions reveal its potential effects on biological systems:

  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic processes, which could affect drug metabolism and efficacy .
  • Toxicological Studies: Investigations into its toxicological profile have shown that it can induce oxidative stress and neurotoxicity, necessitating careful handling during experiments .

n-Propylhydrazine hydrochloride shares structural similarities with several other hydrazine derivatives. Here are some comparable compounds along with their unique characteristics:

CompoundCAS NumberSimilarity IndexUnique Features
Isobutylhydrazine hydrochloride237064-47-00.86Larger alkyl group; different steric properties
Isopropylhydrazine hydrochloride16726-41-30.71Secondary carbon structure affecting reactivity
Cyclopropylhydrazine hydrochloride213764-25-10.80Cyclic structure influencing stability
2-Methylpropan-1-amine hydrochloride5041-09-80.57Different amine structure affecting properties
1,4-Diaminobutane dihydrochloride33393-70.57Longer chain; different functional groups

These compounds highlight the diversity within hydrazines and their potential applications based on structural variations.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

110.0610761 g/mol

Monoisotopic Mass

110.0610761 g/mol

Heavy Atom Count

6

Dates

Last modified: 02-18-2024

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